molecular formula C6H13NO3.ClH B101481 3-Amino-4,5-dihydroxy-hexanal CAS No. 19196-51-1

3-Amino-4,5-dihydroxy-hexanal

Cat. No. B101481
CAS RN: 19196-51-1
M. Wt: 147.17 g/mol
InChI Key: WPJRFCZKZXBUNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a stereoselective synthesis method is described for a conformationally constrained analogue of aspartic acid, which is a cyclopenta[d]isoxazole derivative. The process involves a regioselective 1,3-dipolar cycloaddition, followed by several steps including condensation, nucleophilic attack by cyanide, and oxidation to yield the target compound with improved yield compared to previous methods .

The second paper reports an efficient synthesis of cyclic dehydro-α-amino acid derivatives through nucleophilic addition of amines to β,γ-unsaturated α-keto esters. This method also includes a three-component reaction involving ethyl pyruvate, amines, and aldehydes to obtain cyclic enamines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies are characterized using techniques such as 1H NMR, 13C NMR, ESI-MS, and elemental analysis. These techniques are essential for confirming the structure of complex molecules, including those with multiple stereocenters or functional groups .

Chemical Reactions Analysis

The chemical reactions employed in these papers involve cycloadditions, nucleophilic additions, and C-N coupling reactions. These reactions are crucial for constructing the cyclic frameworks and introducing amino functionalities into the molecules. The papers do not directly address the chemical reactions of "3-Amino-4,5-dihydroxy-hexanal," but the methodologies could be extrapolated to synthesize and analyze similar compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Amino-4,5-dihydroxy-hexanal" are not discussed, the papers do provide insights into the properties of related compounds. For example, the introduction of amino acids into 2(5H)-furanone derivatives was found to have no toxic effect on a series of cancer cell lines, suggesting that these compounds could be further linked with other bioactive moieties . This information could be relevant when considering the physical and chemical properties of similar compounds, including their potential bioactivity and toxicity.

Relevant Case Studies

The papers do not provide specific case studies related to "3-Amino-4,5-dihydroxy-hexanal." However, the synthesis and preliminary bioactivity investigation of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones could serve as a case study for understanding the potential applications of similar compounds in drug development and the design of bioactive molecules .

Scientific Research Applications

Interaction with Food Components and Lipid Oxidation

Research has shown that hexanal, a product arising from the oxidation of omega-6 fatty acids, can interact with sulfhydryl- and amine-containing compounds such as polyamines and amino acids like histidine. This interaction is significant because aldehydic lipid oxidation products like hexanal can react with various food components, potentially altering their concentration in oxidizing lipids. The study by Zhou and Decker (1999) specifically highlights the quenching activity of histidine-containing dipeptides on hexanal, suggesting the possibility of designing peptides to manage saturated aldehydes in food products Zhou & Decker, 1999.

Application in Fresh-Sliced Apples

Hexanal has also been evaluated for its potential use in improving the hygienic safety and shelf life of minimally processed foods, such as fresh-sliced apples. Lanciotti et al. (2003) investigated the antimicrobial activity of hexanal, (E)-2-hexenal, and hexyl acetate, finding significant inhibitory effects against common pathogenic microorganisms. This suggests that such compounds can be utilized for both extending shelf life and enhancing the safety of food products Lanciotti et al., 2003.

In Synthesis and Anticancer Evaluation

The synthesis of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, including processes involving amino-dihydroxy-hexanal structures, has been explored for anticancer applications. Bekircan et al. (2008) synthesized and screened compounds for their anticancer activity against a panel of cancer cell lines, demonstrating the potential of such derivatives in cancer treatment Bekircan et al., 2008.

Role in Flavor Development in Tomato Fruit

The formation of volatile aldehydes like hexanal upon the maceration of tomato fruit has been studied to understand their role in flavor development. Riley and Thompson (1998) found that hexanal and cis-3-hexenal levels increase significantly upon tissue disruption in ripe tomato fruit, indicating that these compounds contribute to tomato flavor primarily after tissue damage rather than accumulating during ripening Riley & Thompson, 1998.

properties

IUPAC Name

3-amino-4,5-dihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRFCZKZXBUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,5-dihydroxy-hexanal

CAS RN

19196-51-1
Record name 3-Amino-4,5-dihydroxy-hexanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019196511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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